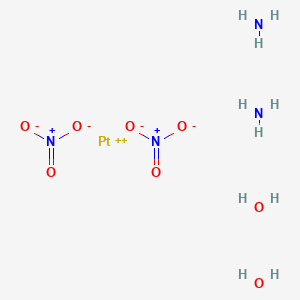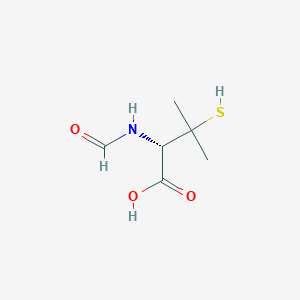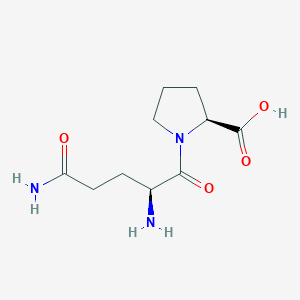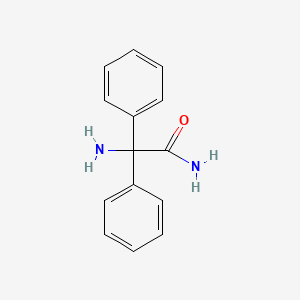
Benzenamine, N-(1-methylethyl)-N-nitroso-
Übersicht
Beschreibung
“Benzenamine, N-(1-methylethyl)-N-nitroso-” is a chemical compound with the molecular formula C9H13N . It is also known by other names such as Aniline, N-isopropyl-, N-Isopropylaniline, N-Phenylisopropylamine, Phenylisopropylamine, Isopropylaniline, N-Isopropylbenzenamine, N-(1-Methylethyl)benzenamine, N-Isopropyl-N-phenylamine, and N-(1-Methylethyl)phenylamine .
Molecular Structure Analysis
The molecular structure of “Benzenamine, N-(1-methylethyl)-N-nitroso-” consists of a benzene ring attached to an isopropyl group and a nitrogen atom . The IUPAC Standard InChIKey for this compound is FRCFWPVMFJMNDP-UHFFFAOYSA-N .Wirkmechanismus
NDIPA is a potent carcinogen that acts by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind to DNA, leading to the formation of adducts. These adducts can cause mutations in critical genes, leading to the development of cancer.
Biochemical and Physiological Effects
NDIPA has been shown to induce liver tumors in rats, mice, and hamsters. It has also been shown to induce tumors in the lung, kidney, and pancreas. NDIPA is metabolized in the liver to form reactive intermediates that can cause DNA damage and mutations, leading to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
NDIPA is a potent carcinogen that has been extensively studied for its carcinogenic properties. It is a useful tool for studying the mechanisms of carcinogenesis and for testing the efficacy of chemopreventive agents. However, NDIPA is highly toxic and carcinogenic, which limits its use in laboratory experiments.
Zukünftige Richtungen
Future research on NDIPA should focus on identifying the mechanisms by which it induces DNA damage and mutations. This could lead to the development of new chemopreventive agents that target these mechanisms. Additionally, future research should focus on identifying biomarkers that can be used to detect early signs of NDIPA-induced carcinogenesis. This could lead to the development of new diagnostic tools for cancer. Finally, future research should focus on identifying new N-nitroso compounds that are less toxic and carcinogenic than NDIPA. This could lead to the development of safer chemicals for use in industry and agriculture.
Wissenschaftliche Forschungsanwendungen
NDIPA has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various animal models, including rats, mice, and hamsters. NDIPA has been used as a model carcinogen to study the mechanisms of carcinogenesis, including DNA damage, mutagenesis, and tumor promotion.
Eigenschaften
IUPAC Name |
N-phenyl-N-propan-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKUYAZCYTQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482373 | |
| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24642-83-9 | |
| Record name | Benzenamine, N-(1-methylethyl)-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)




![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)






